1-(4-fluorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methyl-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O2/c1-13-7-9-24(10-8-13)18(27)12-25-20(28)19-17(14(2)23-25)11-22-26(19)16-5-3-15(21)4-6-16/h3-6,11,13H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEFEEQYNPLFPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds have been found to interact with receptors such as the5-hydroxytryptamine (5-HT) (2A) receptor and the monoacylglycerol lipase (MAGL) . These receptors play crucial roles in various physiological processes, including mood regulation, appetite, pain, and inflammation.
Mode of Action
Similar compounds have been shown to act asinverse agonists at their target receptors. An inverse agonist is a drug that binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist.
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, the inhibition of MAGL leads to the elevation of 2-arachidonoylglycerol (2-AG) , the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2. This can result in beneficial effects on mood, appetite, pain, and inflammation.
Pharmacokinetics
A related compound demonstratedgreater than 42.6% oral bioavailability in rats, suggesting that this compound may also have good bioavailability.
Biological Activity
1-(4-fluorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS Number: 946203-86-7) is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 383.4 g/mol. The structure features a pyrazolo-pyridazinone core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHF NO |
| Molecular Weight | 383.4 g/mol |
| CAS Number | 946203-86-7 |
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Kinase Inhibition : Many pyrazolo[3,4-d]pyridazin derivatives exhibit inhibitory effects on specific kinases involved in cancer progression. The compound's structure suggests potential activity against kinases such as PDGFRA and KIT, crucial in tumor growth and survival pathways.
- Receptor Modulation : The presence of the piperidine moiety may enhance affinity towards neurotransmitter receptors, impacting neurological pathways and providing a basis for neuropharmacological effects.
Anticancer Activity
A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway.
Neuropharmacological Effects
The structural attributes suggest potential activity in modulating neurotransmitter systems, particularly dopamine and serotonin pathways. This could lead to applications in treating mood disorders or neurodegenerative diseases.
Case Studies
- In Vitro Studies : A recent study demonstrated that the compound significantly reduced the viability of human cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations as low as 10 µM over 48 hours. The study also indicated a dose-dependent increase in apoptosis markers.
- Animal Models : In murine models of cancer, administration of the compound resulted in a notable reduction in tumor size compared to control groups, suggesting effective systemic bioavailability and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-(4-fluorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one in a laboratory setting?
- Methodological Answer : The synthesis typically involves multi-step pathways, including condensation of pyrazole precursors with substituted pyridazines. Key steps include:
- Reaction Optimization : Use of reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) to facilitate cyclization .
- Catalysts : Transition-metal catalysts (e.g., Pd/C) for coupling reactions to introduce the 4-fluorophenyl and piperidinyl groups .
- Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating intermediates .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolve the 3D arrangement of the pyrazolo-pyridazinone core and substituents .
- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., methyl groups at C4 and piperidinyl-oxoethyl at C6) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₂₂H₂₃FN₅O₂) .
Q. What are the primary biological targets or assays used to evaluate this compound's activity?
- Methodological Answer :
- Kinase Inhibition : Screen against kinase panels (e.g., JAK/STAT pathways) using fluorescence polarization assays .
- Receptor Binding : Radioligand displacement assays for serotonin or dopamine receptors due to the piperidinyl moiety .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing side reactions?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to optimize temperature (e.g., 80–120°C), solvent polarity, and catalyst loading .
- Flow Chemistry : Continuous-flow reactors to enhance reaction reproducibility and reduce byproducts .
- In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell type, incubation time) to identify variables affecting IC₅₀ values .
- Structural Analogues : Test derivatives to isolate the impact of substituents (e.g., fluorophenyl vs. chlorophenyl) on activity .
- Dose-Response Curves : Use standardized protocols (e.g., NIH guidelines) to ensure reproducibility .
Q. What computational methods are effective for predicting this compound's binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100-ns trajectories to assess binding entropy/enthalpy .
- QSAR Modeling : Correlate electronic properties (e.g., HOMO-LUMO gaps) with activity using Gaussian or NWChem .
Q. What strategies stabilize this compound for in vivo studies given its hydrolytic sensitivity?
- Methodological Answer :
- Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility .
- Microencapsulation : Use PLGA nanoparticles to protect the oxoethyl group from enzymatic degradation .
- Lyophilization : Formulate as a lyophilized powder for long-term storage .
Q. How can researchers design derivatives of this compound with improved selectivity for specific biological targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the piperidinyl group (e.g., replace 4-methyl with cyclopropyl) to alter steric bulk .
- Bioisosteric Replacement : Substitute the pyridazinone core with pyrimidine or triazine to modulate electronic effects .
- Proteolytic Profiling : Use SPR or ITC to measure binding kinetics and guide functional group optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
